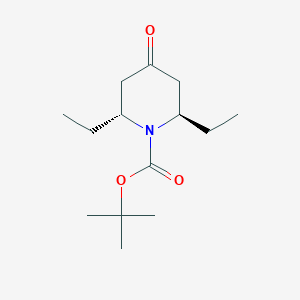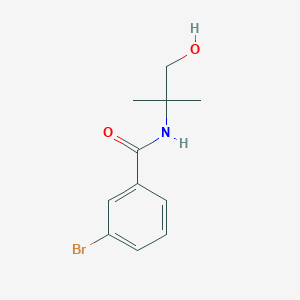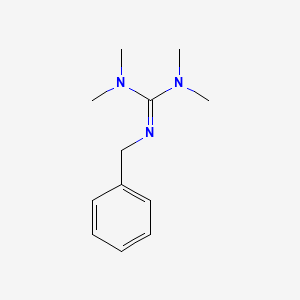
Tris(4-bromophenyl)bismuthane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-bromophenyl)bismuthane is an organobismuth compound that has garnered significant interest in scientific research due to its unique properties and potential applications. The compound consists of a bismuth atom bonded to three 4-bromophenyl groups, making it a triorganylbismuth derivative. This compound is known for its stability and reactivity, which makes it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(4-bromophenyl)bismuthane can be synthesized through several methods. One common approach involves the reaction of bismuth trichloride with 4-bromophenylmagnesium bromide in a Grignard reaction. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Another method involves the use of organolithium reagents, where 4-bromophenyllithium reacts with bismuth trichloride to form this compound. This reaction also requires an inert atmosphere and a suitable solvent like diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organobismuth compound synthesis can be applied. Industrial production would likely involve scaling up the laboratory methods, ensuring proper handling of reagents, and optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-bromophenyl)bismuthane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can convert it back to bismuth(III) derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bismuth(V) compounds, while substitution reactions can produce various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Tris(4-bromophenyl)bismuthane has several scientific research applications:
Mecanismo De Acción
The mechanism by which tris(4-bromophenyl)bismuthane exerts its effects involves its ability to participate in various chemical reactions. The bismuth atom can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules. This property is particularly useful in catalysis and organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(4-bromophenyl)amine
- Tris(4-bromophenyl)phosphine
- Tris(4-bromophenyl)stannane
Uniqueness
Tris(4-bromophenyl)bismuthane is unique due to the presence of the bismuth atom, which imparts distinct reactivity and stability compared to its analogs with nitrogen, phosphorus, or tin. The compound’s low toxicity and environmental friendliness also make it an attractive alternative to other heavy metal compounds .
Propiedades
IUPAC Name |
tris(4-bromophenyl)bismuthane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H4Br.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYYKZNGGYSCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)[Bi](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BiBr3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B6363549.png)
![5-bromo-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B6363551.png)









